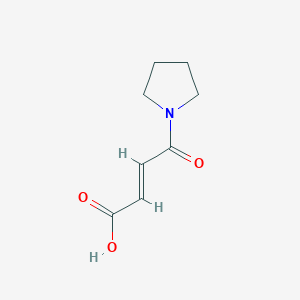
1,5-Naphthalenedithiol
概要
説明
1,5-Naphthalenedithiol is a chemical compound with the molecular formula C10H8S2 . It has an average mass of 192.301 Da and a monoisotopic mass of 192.006744 Da .
Synthesis Analysis
The synthesis of 1,5-Naphthalenedithiol involves a 2-litre round-bottomed flask equipped with a bulb condenser and an efficient Hershberg stirrer . The process includes the addition of 33% sulfuric acid, finely divided 1,5-naphthalenedisulfonyl chloride, and zinc dust amalgam at room temperature . The mixture is heated to reflux for about 6 hours, cooled overnight without agitation, and then filtered . The precipitate is extracted with warm ether, and the combined ether extracts are evaporated, cooled, and filtered . The yield is between 60-77% .
Molecular Structure Analysis
The molecular structure of 1,5-Naphthalenedithiol is represented by the SMILES string SC1=CC=CC2=C1C=CC=C2S . The compound has no freely rotating bonds, no hydrogen bond acceptors, and no hydrogen bond donors .
Chemical Reactions Analysis
While specific chemical reactions involving 1,5-Naphthalenedithiol are not detailed in the search results, the compound is known to participate in various organic transformations due to its properties .
Physical And Chemical Properties Analysis
1,5-Naphthalenedithiol has a density of 1.3±0.1 g/cm³, a boiling point of 353.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 57.5±3.0 kJ/mol, and it has a flash point of 178.6±14.3 °C . The compound’s index of refraction is 1.747, and its molar refractivity is 60.4±0.3 cm³ .
科学的研究の応用
Synthesis of 1,5-Naphthyridines
1,5-Naphthalenedithiol is used in the synthesis of 1,5-naphthyridines , which are compounds with a wide range of reactivity with electrophilic or nucleophilic reagents. These compounds are involved in various chemical reactions including oxidations, reductions, cross-coupling reactions, and formation of metal complexes .
Organic Synthesis
In organic chemistry, 1,5-Naphthalenedithiol can be prepared through specific synthetic routes involving reagents like tin(II) chloride and hydrogen chloride. This process yields a crude dithiol which can be further purified for use in research and development .
Antidote for Heavy Metal Contamination
This compound has been identified as a potent bioactive chemical used as an antidote for heavy metal contamination. It is particularly effective against intoxication caused by lead and mercury, playing a crucial role in the expulsion and remediation of these toxic substances .
Organic Field-Effect Transistors (OFETs)
Research indicates that derivatives of naphthalene, which could include 1,5-Naphthalenedithiol, are being studied for their potential applications in organic field-effect transistors (OFETs). OFETs are known for their high mobility speeds, low cost, light weight, and compatibility with flexible substrates .
Safety and Hazards
将来の方向性
作用機序
Target of Action
As a dithiol compound, it may interact with various biological targets that have affinity for sulfur-containing compounds .
Mode of Action
It can be inferred from its synthesis process that it may interact with its targets through its sulfur atoms . The sulfur atoms in 1,5-Naphthalenedithiol could potentially form disulfide bonds with target molecules, leading to changes in their structure and function .
Biochemical Pathways
Sulfur-containing compounds like 1,5-naphthalenedithiol can potentially influence various biochemical pathways due to their reactivity .
Result of Action
Based on its chemical structure, it may induce changes in the structure and function of its target molecules through the formation of disulfide bonds .
Action Environment
The action, efficacy, and stability of 1,5-Naphthalenedithiol can be influenced by various environmental factors. For instance, the presence of reducing or oxidizing agents in the environment can potentially affect the reactivity of 1,5-Naphthalenedithiol .
特性
IUPAC Name |
naphthalene-1,5-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPAGLBSROJFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S)C(=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201361 | |
| Record name | 1,5-Naphthalenedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5325-88-2 | |
| Record name | 1,5-Naphthalenedithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-NAPHTHALENEDITHIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Naphthalenedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30201361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Naphthalenedithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-NAPHTHALENEDITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD7HQ62VMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,5-naphthalenedithiol in chemical synthesis?
A1: While the abstract itself doesn't delve into specific applications, 1,5-naphthalenedithiol, like other dithiol compounds, is often used as a building block in organic synthesis. These compounds are particularly important in forming macrocyclic structures and polymers, including those with potential applications in material science and nanotechnology.
Q2: What synthesis method is highlighted in the abstract for producing 1,5-naphthalenedithiol?
A2: The abstract specifically mentions the use of "zinc amalgam" [] for the production of 1,5-naphthalenedithiol. This suggests a reduction reaction is involved in the synthesis process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)
![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)
![3-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1361321.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)
![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)

